molecular formula C10H11N5O2 B13781703 Acetophenone, 2-azido-, O-(methylcarbamoyl)oxime CAS No. 97805-04-4

Acetophenone, 2-azido-, O-(methylcarbamoyl)oxime

Cat. No.: B13781703
CAS No.: 97805-04-4
M. Wt: 233.23 g/mol
InChI Key: ZYTNPMGTHDGSSS-ZROIWOOFSA-N
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Description

ACETOPHENONE,2-AZIDO-,O-(METHYLCARBAMOYL)OXIME: is a synthetic organic compound with the molecular formula C10-H11-N5-O2 and a molecular weight of 233.26 g/mol This compound is characterized by the presence of an azido group, a methylcarbamoyl group, and an oxime functional group attached to an acetophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ACETOPHENONE,2-AZIDO-,O-(METHYLCARBAMOYL)OXIME typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity .

Mechanism of Action

The mechanism of action of ACETOPHENONE,2-AZIDO-,O-(METHYLCARBAMOYL)OXIME involves its ability to undergo various chemical transformations due to the presence of reactive functional groups. The azido group can participate in click chemistry reactions, forming stable triazole rings . The oxime and methylcarbamoyl groups can interact with biological targets, potentially inhibiting enzymes or interacting with cellular components .

Comparison with Similar Compounds

Properties

CAS No.

97805-04-4

Molecular Formula

C10H11N5O2

Molecular Weight

233.23 g/mol

IUPAC Name

[(E)-(2-azido-1-phenylethylidene)amino] N-methylcarbamate

InChI

InChI=1S/C10H11N5O2/c1-12-10(16)17-14-9(7-13-15-11)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,16)/b14-9-

InChI Key

ZYTNPMGTHDGSSS-ZROIWOOFSA-N

Isomeric SMILES

CNC(=O)O/N=C(/CN=[N+]=[N-])\C1=CC=CC=C1

Canonical SMILES

CNC(=O)ON=C(CN=[N+]=[N-])C1=CC=CC=C1

Origin of Product

United States

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